5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Beschreibung

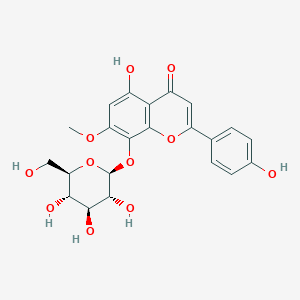

Eigenschaften

Molekularformel |

C22H22O11 |

|---|---|

Molekulargewicht |

462.4 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |

InChI-Schlüssel |

VEFXIXFPSFIBMM-LNBCOLIQSA-N |

Isomerische SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a significant flavonoid glycoside. Initially identified as Andrographidine C, this document details its primary natural source, Andrographis paniculata. It offers an in-depth exploration of its biosynthetic origins within the broader context of flavonoid synthesis. The core of this guide is a detailed exposition of modern and classical methodologies for the extraction, isolation, and purification of this compound, grounded in established scientific literature. Furthermore, it covers the analytical techniques essential for its structural elucidation and characterization. This guide is intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge and practical protocols required for the scientific investigation of this compound.

Introduction and Chemical Profile

This compound is a flavonoid glycoside, a class of secondary metabolites known for their diverse biological activities. The core structure is a flavone, characterized by a 15-carbon skeleton (C6-C3-C6), which is further substituted with hydroxyl and methoxy groups. The attachment of a glucose moiety at the C-8 position significantly influences its polarity, solubility, and potential bioavailability.

First isolated and characterized from the roots of Andrographis paniculata, this compound was named Andrographidine C[1][2]. Flavonoids with substitution at the C-8 position are of particular interest due to their often potent biological activities. The specific arrangement of a methoxy group at C-7 and hydroxyl groups at C-5, C-8, and C-4' defines its chemical properties and is crucial for its interaction with biological targets.

Table 1: Chemical Profile of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-5-hydroxy-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | N/A |

| Synonym | Andrographidine C | [1][3] |

| CAS Number | 710952-13-9 | [4] |

| Molecular Formula | C22H22O11 | [4][5] |

| Molecular Weight | 462.40 g/mol | [4][5] |

| Natural Source | Andrographis paniculata (Acanthaceae) | [1][2][4] |

Natural Occurrence and Biosynthesis

Primary Natural Source: Andrographis paniculata

The principal and most well-documented natural source of this compound is Andrographis paniculata (family Acanthaceae)[1][2][4]. Commonly known as "King of Bitters," this herb is widely used in traditional medicine systems across Asia[6]. The compound has been isolated from both the roots and aerial parts of the plant, alongside a diverse array of other flavonoids and pharmacologically active diterpenoid lactones, such as andrographolide[1][6][7]. The presence of this specific flavonoid glycoside contributes to the complex phytochemical profile and therapeutic properties attributed to the plant.

Biosynthetic Pathway Overview

The biosynthesis of this flavone glycoside follows the general phenylpropanoid pathway, a fundamental route for the production of thousands of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then modified through hydroxylation, methoxylation, and finally, glycosylation.

The specific sequence leading to this compound involves highly specific enzymes—hydroxylases, O-methyltransferases (OMTs), and UDP-dependent glycosyltransferases (UGTs)—that act on flavonoid intermediates to create the final structure. The substitution pattern, particularly at the C-7 and C-8 positions, is a key characteristic of flavonoids found in this plant genus.

Caption: Simplified Flavonoid Biosynthesis Pathway.

Extraction and Isolation Methodologies

The isolation of polar compounds like flavonoid glycosides from a complex plant matrix requires a multi-step approach involving extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of Andrographidine C and related flavonoids from A. paniculata.

General Extraction Protocol

This protocol describes a standard solvent extraction method to obtain a crude extract enriched with flavonoids.

Rationale: The choice of polar solvents like ethanol or methanol is crucial for efficiently extracting glycosides and other polar to semi-polar constituents from the dried plant material. Subsequent partitioning with solvents of varying polarity, such as ethyl acetate, helps to separate compounds based on their polarity, enriching the target flavonoids in a specific fraction.

Step-by-Step Protocol:

-

Plant Material Preparation: Air-dry the whole plant or specific parts (roots, aerial parts) of A. paniculata at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation. Grind the dried material into a coarse powder (e.g., 20-40 mesh).

-

Maceration/Soxhlet Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for a period of 24-48 hours with intermittent shaking. Repeat the process 2-3 times to ensure exhaustive extraction[7][8].

-

Alternatively, use a Soxhlet apparatus for continuous extraction with methanol or ethanol for approximately 24 hours.

-

-

Concentration: Combine the filtrates from the extraction steps and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water (e.g., 1 L).

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate (EtOAc)[7].

-

The target flavonoid glycosides, including Andrographidine C, are typically enriched in the ethyl acetate fraction.

-

Concentrate the EtOAc fraction to dryness to yield the enriched flavonoid extract for chromatographic purification.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It is highly effective for separating polar compounds from complex natural extracts. The following protocol is based on the successful isolation of Andrographidine C (Compound 7) reported by Du et al. (2019)[3].

Rationale: This advanced two-dimensional HSCCC method provides superior resolution by using two different solvent systems sequentially. The first dimension performs a preliminary separation, and fractions containing the target compound are then subjected to a second, orthogonal separation with a different solvent system, significantly enhancing purity.

Step-by-Step Protocol:

-

Preparation of Solvent Systems:

-

1D System: Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).

-

2D System: Prepare a second system of petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).

-

Thoroughly mix each system in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) and lower (mobile) phases before use.

-

-

First Dimension (1D) HSCCC Separation:

-

Fill the HSCCC column entirely with the upper phase (stationary phase) of the 1D system.

-

Set the apparatus to rotate at a specified speed (e.g., 800 rpm).

-

Inject the crude EtOAc extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system).

-

Pump the lower phase (mobile phase) through the column at a constant flow rate (e.g., 2.0 mL/min).

-

Collect fractions at regular intervals and monitor the effluent using a UV detector.

-

-

Second Dimension (2D) HSCCC Separation:

-

Analyze the fractions from the 1D separation using HPLC to identify those containing Andrographidine C.

-

Pool the relevant fractions.

-

Perform a second HSCCC separation on the pooled fractions using the 2D solvent system (5:5:6:4) following the same procedure as the 1D separation.

-

-

Final Purification and Analysis:

-

Collect the fractions containing the purified compound.

-

Combine the pure fractions, evaporate the solvent, and dry the compound under vacuum.

-

Confirm the purity of the isolated Andrographidine C (this compound) using analytical HPLC.

-

Caption: Experimental Workflow for Isolation.

Structural Elucidation and Characterization

Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the analysis of fractions during purification and for final purity assessment.

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 250 mm × 4.6 mm, 5 µm)[3].

-

Mobile Phase: A gradient elution with acetonitrile (A) and water (B), often with a modifier like formic acid, is effective. A typical gradient might be:

-

0–10 min: 20–23% A

-

10–25 min: 23–26% A

-

26–40 min: 31% A

-

41–60 min: 31–60% A[3].

-

-

Detection: UV detection is performed using a photodiode array (PDA) detector, monitoring at wavelengths relevant for flavonoids (e.g., 225 nm, 254 nm, and 340 nm)[3].

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is critical for determining the exact mass and molecular formula of the compound.

-

Observed Ion: For Andrographidine C, the positive ion mode typically shows an adduct ion, such as [M + Na]⁺.

-

Reported Value: The HRESI-MS for Andrographidine C has been reported to show an [M + Na]⁺ ion at m/z 483.1261, which corresponds to the calculated value for C22H22O11Na[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR, ¹³C-NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are indispensable for elucidating the complete chemical structure, including the position of all substituents and the stereochemistry of the glycosidic linkage. The original structural determination was based on these comprehensive NMR analyses[2].

Conclusion and Future Directions

This guide has detailed the natural origin, biosynthesis, and technical procedures for the isolation and characterization of this compound (Andrographidine C) from its primary source, Andrographis paniculata. The provided protocols, based on proven scientific literature, offer a robust framework for researchers to obtain this compound in high purity for further investigation. Future research should focus on scaling up these purification methods, exploring its full pharmacological profile, and investigating its mechanism of action at a molecular level to unlock its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Production of Echioidinin, 7-O-Methywogonin from Callus Cultures of Andrographis lineata and Their Cytotoxicity on Cancer Cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Technical Guide to the Discovery and Isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

This guide provides an in-depth, technically-focused protocol for the discovery, extraction, and structural elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. It is designed for researchers, natural product scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale to empower effective decision-making in the laboratory.

Introduction: The Significance of a Unique Flavonoid Glycoside

This compound is a flavonoid glycoside that has been identified in several plant species.[1][2] Flavonoids are a diverse group of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] The addition of a glucose moiety, as in this compound, significantly alters its polarity, solubility, and bioavailability, making its study crucial for understanding its therapeutic potential. This guide will walk through the comprehensive process of isolating this specific molecule, from raw plant material to a purified, structurally confirmed compound.

Part 1: Natural Occurrence and Physicochemical Profile

The discovery of a natural product is fundamentally linked to its source. This compound has been isolated from plants such as Andrographis paniculata and is also found in various species of the Scutellaria (Skullcap) genus.[1][2][6] The compound is sometimes referred to by its aglycone name, Isoscutellarein, with the corresponding glycosidic linkage.[6][7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C22H22O11 | [1][8][9] |

| Molecular Weight | 462.40 g/mol | [1][8] |

| Class | Flavonoids, Flavonoid O-glycoside | [1][7] |

| Known Sources | Andrographis paniculata, Satureja montana, Scutellaria spp. | [1][6] |

| CAS Number | 710952-13-9 | [9][10] |

Below is the chemical structure of the target compound, illustrating the flavone backbone with its specific hydroxyl and methoxy substitutions, and the O-linked glucose at the C-8 position.

Caption: Structure of this compound.

Part 2: A Comprehensive Workflow for Isolation and Purification

The isolation of a polar glycoside from a complex plant matrix requires a multi-step approach designed to systematically remove impurities and enrich the target compound. The causality behind this workflow is based on leveraging the differential polarity and molecular size of the target molecule compared to other phytochemicals in the extract.

Caption: General workflow for the isolation of flavonoid glycosides.

Step 1: Plant Material Preparation

-

Collection & Identification: Collect the desired plant material (e.g., roots or aerial parts of Scutellaria baicalensis). It is critical to have the plant material authenticated by a botanist to ensure reproducibility.

-

Drying & Grinding: Dry the plant material in a shaded, well-ventilated area or a temperature-controlled oven (40-50°C) to prevent enzymatic degradation of flavonoids. Grind the dried material into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Extraction

The choice of solvent is paramount and is dictated by the polarity of the target compound. Flavonoid glycosides are polar, making polar solvents like methanol or ethanol ideal.

-

Rationale: Methanol or aqueous ethanol (e.g., 70% v/v) effectively solubilizes polar glycosides while leaving behind highly non-polar compounds like lipids and waxes.[11] Modern techniques like ultrasound-assisted extraction can enhance efficiency by using acoustic cavitation to disrupt cell walls, leading to shorter extraction times and higher yields compared to traditional methods like maceration or reflux.[12][13]

Protocol: Ultrasound-Assisted Extraction

-

Place 100 g of powdered plant material into a 2 L flask.

-

Add 1 L of 70% (v/v) ethanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 50°C.

-

Filter the mixture through filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Preliminary Fractionation via Liquid-Liquid Partitioning

The crude extract contains a wide array of compounds. Liquid-liquid partitioning is a robust technique to separate compounds based on their differential solubility in immiscible solvents.

-

Rationale: This process systematically removes compounds of increasing polarity. Hexane removes non-polar constituents (chlorophyll, lipids). Ethyl acetate will extract moderately polar compounds, including many flavonoid aglycones. The highly polar flavonoid glycosides will remain in the aqueous layer and can then be extracted into n-butanol.

Protocol: Solvent Partitioning

-

Suspend the concentrated crude extract in 500 mL of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash twice. Discard the hexane fractions.

-

Sequentially partition the remaining aqueous layer with 500 mL of ethyl acetate (3 times).

-

Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times).

-

Combine the n-butanol fractions and evaporate to dryness. This fraction is now enriched with flavonoid glycosides, including the target compound.

Step 4: Chromatographic Purification

This stage involves one or more column chromatography steps to separate the individual compounds within the enriched n-butanol fraction.

-

Rationale: The choice of stationary phase is critical. Polyamide resin is particularly effective for flavonoid separation due to its ability to form hydrogen bonds with the phenolic hydroxyl groups. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will separate the compounds based on their affinity for the stationary phase.

Protocol: Polyamide Column Chromatography

-

Prepare a polyamide column (e.g., 5 cm diameter, 50 cm length).

-

Dissolve the dried n-butanol fraction in a small amount of methanol and adsorb it onto a small amount of polyamide powder.

-

After drying, load the powder onto the top of the prepared column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:formic acid:water).

-

Combine fractions that show a similar TLC profile and contain the target compound.

Step 5: Final Purification by Preparative HPLC

For obtaining a high-purity compound suitable for structural elucidation and biological assays, a final polishing step with preparative High-Performance Liquid Chromatography (Prep-HPLC) is essential.

-

Rationale: Reversed-phase HPLC (using a C18 column) separates compounds based on their hydrophobicity. The polar glycoside will elute earlier than less polar compounds when using a mobile phase of acetonitrile or methanol and water.

Protocol: Preparative C18 HPLC

-

Column: C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 20% A, increasing to 40% A over 30 minutes.

-

Flow Rate: 5-10 mL/min.

-

Detection: UV detector set at a wavelength relevant for flavonoids (e.g., 274 nm or 330 nm).[14]

-

Inject the combined, concentrated fractions from the previous step.

-

Collect the peak corresponding to the target compound.

-

Evaporate the solvent to yield the purified this compound.

Part 3: Structural Elucidation and Validation

Once the compound is isolated in pure form, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques. For flavonoid glycosides, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards.[15][16][17]

Mass Spectrometry (MS)

-

Function: High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which allows for the determination of its molecular formula (C22H22O11). Tandem MS (MS/MS) experiments are used to fragment the molecule. The loss of a 162 Da fragment is characteristic of the cleavage of a hexose (glucose) moiety, which helps confirm the glycosidic nature of the compound.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Function: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[17][18]

-

¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals include those for the aromatic protons on the flavone rings and the anomeric proton of the glucose, whose chemical shift and coupling constant confirm its β-configuration.

-

¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic, oxygenated).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for determining the glycosylation site by showing a correlation between the anomeric proton of the glucose and the carbon at the C-8 position of the flavone A-ring.

-

Table 2: Representative NMR Data (Hypothetical, based on literature for similar compounds)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone | ||

| 2 | ~164.0 | |

| 3 | ~103.5 | ~6.6 (s) |

| 4 | ~182.0 | |

| 5 | ~153.0 | |

| 6 | ~99.0 | ~6.5 (s) |

| 7 | ~158.0 | |

| 8 | ~129.0 | |

| 9 | ~145.0 | |

| 10 | ~105.0 | |

| 1' | ~121.0 | |

| 2', 6' | ~128.5 | ~7.8 (d, 8.5) |

| 3', 5' | ~116.0 | ~6.9 (d, 8.5) |

| 4' | ~161.0 | |

| 7-OCH3 | ~56.5 | ~3.9 (s) |

| Glucosyl Moiety | ||

| 1'' | ~104.0 | ~5.1 (d, 7.5) |

| 2''-6'' | ~70-78 | ~3.2-3.8 (m) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The successful isolation and identification of this compound is a systematic process that combines classical phytochemical techniques with modern analytical instrumentation. Each step, from solvent choice in extraction to the gradient in chromatography, is a deliberate choice based on the physicochemical properties of the target molecule. A thorough structural elucidation using MS and a full suite of NMR experiments is non-negotiable for validating the identity of the isolated compound. This guide provides the foundational knowledge and protocols necessary for researchers to confidently undertake the discovery and characterization of this and other related flavonoid glycosides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Polleuxlab [polleuxlab.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Isoscutellarein 8-O-β-D-glucuronide | Plants | 56317-09-0 | Invivochem [invivochem.com]

- 7. ISOSCUTELLAREIN 8-O-beta-D-GLUCURONIDE | C21H18O12 | CID 14332450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Flavonoid Biosynthesis in Scutellaria baicalensis Georgi: Metabolomics and Transcriptomics Analysis [mdpi.com]

- 12. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ukm.my [ukm.my]

- 18. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

The Structural Elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

Introduction

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their significant biological activities and contributions to human health. Among these, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from medicinal plants such as Andrographis paniculata, has garnered interest within the research community.[1][2] The precise determination of its chemical architecture is a prerequisite for understanding its bioactivity, mechanism of action, and potential for therapeutic development.

This technical guide provides a comprehensive, step-by-step methodology for the complete chemical structure elucidation of this compound. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind the selection of analytical techniques and the interpretation of spectral data, offering a robust framework for researchers, chemists, and drug development professionals engaged in the field of natural product chemistry. Our approach is grounded in a multi-technique platform, integrating chromatographic separation with spectroscopic analysis—including Ultraviolet-Visible (UV-Vis) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—corroborated by chemical methods.

Isolation and Purification

The primary step in structure elucidation is the isolation of the target compound in high purity from the crude plant extract. A typical workflow is as follows:

Experimental Protocol: Isolation

-

Extraction: Dried, powdered aerial parts of Andrographis paniculata are exhaustively extracted with 85% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield the pure isolate.

The logic behind this multi-step process is the progressive enrichment of the target compound. Solvent partitioning provides a coarse separation, while column chromatography offers finer resolution. The final polishing step with preparative HPLC is critical to ensure the purity necessary for unambiguous spectroscopic analysis.

Caption: General workflow for the isolation of flavonoid glycosides.

Preliminary Spectroscopic Analysis: UV-Vis and Mass Spectrometry

Once purified, preliminary spectroscopic analyses provide foundational data regarding the compound's class and molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful initial tool for identifying the flavonoid skeleton. Flavones typically exhibit two characteristic absorption bands: Band I (300–380 nm), corresponding to the cinnamoyl system (B-ring and C-ring), and Band II (240–280 nm), related to the benzoyl system (A-ring).

-

Hypothetical UV Data (in Methanol):

-

λ_max: 265 nm (Band II), 345 nm (Band I)

-

The positions of these bands provide clues about the oxygenation pattern. The use of shift reagents can further probe the location of free hydroxyl groups, though this is not detailed here for brevity.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the exact molecular formula of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like flavonoid glycosides.

-

Hypothetical HR-ESI-MS Data (Positive Ion Mode):

-

[M+H]⁺: m/z 463.1235 (Calculated for C₂₂H₂₃O₁₁, 463.1240)

-

[M+Na]⁺: m/z 485.1054 (Calculated for C₂₂H₂₂O₁₁Na, 485.1060)

-

This data confirms the molecular formula as C₂₂H₂₂O₁₁ .

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments provide crucial information about the compound's structure, particularly the nature of the glycosidic linkage. In the fragmentation of flavonoid O-glycosides, the most common cleavage is at the glycosidic bond, resulting in the loss of the sugar moiety.

-

Hypothetical MS/MS Fragmentation of [M+H]⁺ at m/z 463.12:

-

Product Ion: m/z 301.07

-

Neutral Loss: 162.05 Da

-

The neutral loss of 162 Da corresponds precisely to a hexose unit (e.g., glucose or galactose). The resulting fragment ion at m/z 301.07 represents the protonated aglycone. This single experiment strongly suggests the compound is a hexoside of an aglycone with the formula C₁₆H₁₂O₆.

Chemical Degradation: Acid Hydrolysis

To confirm the identity of the aglycone and the sugar moiety independently, acid hydrolysis is performed. This classic chemical method cleaves the O-glycosidic bond.

Experimental Protocol: Acid Hydrolysis

-

Dissolve the pure compound (approx. 1 mg) in 1 mL of 1M HCl in 50% aqueous methanol.

-

Reflux the mixture at 80°C for 2 hours.

-

Neutralize the reaction mixture and extract the aglycone with ethyl acetate.

-

Analyze the aglycone by LC-MS and NMR.

-

Analyze the aqueous layer for the sugar moiety, typically after derivatization, by GC-MS or comparison with standards on TLC.

The aglycone's molecular ion would be observed at m/z 301 [M+H]⁺, confirming the MS/MS data. The sugar can be identified as D-glucose through comparison with an authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the definitive evidence for the complete structure, including the precise substitution pattern of the aglycone and the exact point of attachment of the sugar. For this guide, we will use a set of realistic, hypothetical ¹H and ¹³C NMR data.

¹H and ¹³C NMR Data

The following data tables summarize the predicted chemical shifts for the glycoside in a suitable solvent like DMSO-d₆.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Aglycone | |||

| 2 | 163.5 | ||

| 3 | 104.2 | 6.95 (s) | C-2, C-4, C-1' |

| 4 | 182.1 | ||

| 5 | 152.5 | 12.8 (s, 5-OH) | C-4, C-6, C-10 |

| 6 | 95.5 | 6.50 (s) | C-5, C-7, C-8, C-10 |

| 7 | 158.0 | ||

| 8 | 128.5 | ||

| 9 | 148.2 | ||

| 10 | 106.0 | ||

| 1' | 121.5 | ||

| 2' | 128.8 | 7.90 (d, 8.8) | C-2, C-4', C-6' |

| 3' | 116.0 | 6.92 (d, 8.8) | C-1', C-4', C-5' |

| 4' | 161.2 | 10.1 (s, 4'-OH) | C-2', C-3', C-5', C-6' |

| 5' | 116.0 | 6.92 (d, 8.8) | C-1', C-3', C-4' |

| 6' | 128.8 | 7.90 (d, 8.8) | C-2, C-2', C-4' |

| 7-OCH₃ | 56.5 | 3.90 (s) | C-7 |

| Glucosyl Moiety | |||

| 1'' | 103.8 | 5.10 (d, 7.5) | C-8 |

| 2'' | 74.2 | 3.45 (m) | |

| 3'' | 77.0 | 3.50 (m) | |

| 4'' | 70.1 | 3.40 (m) | |

| 5'' | 77.6 | 3.75 (m) |

| 6'' | 61.1 | 3.60, 3.80 (m) | |

Interpretation of 1D NMR Spectra

-

¹H NMR:

-

The downfield signal at δ_H 12.8 is characteristic of a chelated 5-hydroxyl group.

-

A single proton singlet at δ_H 6.50 is assigned to H-6, indicating substitution at positions 5, 7, and 8.

-

The A₂B₂ system in the aromatic region (δ_H 7.90 and 6.92) is indicative of a 4'-substituted B-ring.

-

A sharp singlet at δ_H 3.90 integrates to three protons, confirming the methoxy group.

-

The anomeric proton of the sugar appears as a doublet at δ_H 5.10 with a coupling constant of ~7.5 Hz, which is characteristic of a β-anomeric configuration.

-

-

¹³C NMR:

-

The carbonyl carbon (C-4) is observed downfield around δ_C 182.1.

-

The signal at δ_C 56.5 corresponds to the methoxy carbon.

-

Six signals in the range of δ_C 60-105 are attributable to the glucosyl moiety.

-

2D NMR for Definitive Structure Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are essential to unambiguously connect all the pieces.

Caption: Interconnectivity of NMR experiments for structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In our case, it would confirm the A₂B₂ spin system of the B-ring by showing a correlation between H-2'/H-6' and H-3'/H-5'. It would also show the correlations between all the adjacent protons within the glucose ring, confirming its identity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons in both the aglycone and the sugar.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure of a flavonoid glycoside. It reveals correlations between protons and carbons that are two or three bonds away.

Key HMBC Correlations and Their Significance:

-

Placement of the Methoxy Group: A correlation from the methoxy protons (δ_H 3.90) to the carbon at δ_C 158.0 definitively places the methoxy group at the C-7 position.

-

Confirmation of the Flavone Skeleton: Correlations from H-3 (δ_H 6.95) to C-2, C-4, and C-1' confirm the core flavone structure and the attachment of the B-ring at C-2.

-

Substitution Pattern of the A-ring: The proton at δ_H 6.50 (H-6) shows correlations to C-5, C-7, C-8, and C-10. This confirms its position as H-6 and supports the substitution pattern on the A-ring.

-

Glycosylation Site (The Crucial Link): The most important correlation is observed from the anomeric proton of the glucose (H-1'', δ_H 5.10) to the aglycone carbon at δ_C 128.5. This unambiguously establishes the glycosidic linkage at the C-8 position . This is the definitive piece of evidence that distinguishes this isomer from other possibilities.

-

Final Structure Confirmation

By integrating all the data—the molecular formula from HR-MS, the flavone nature from UV, the aglycone and sugar masses from MS/MS and hydrolysis, and the precise connectivity from a full suite of NMR experiments—the structure is unequivocally determined to be 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucopyranoside .

(Note: An actual image of the chemical structure would be inserted here in a final document.)

Conclusion

The structural elucidation of a natural product is a systematic process of deduction, where each analytical technique provides a unique piece of the puzzle. The workflow presented here for this compound exemplifies a robust, modern approach that combines spectroscopic and chemical methods. The cornerstone of this process is the detailed analysis of 2D NMR data, particularly the HMBC experiment, which provides the critical long-range correlations needed to assemble the molecular framework and definitively place all substituents and glycosidic linkages. This guide serves as a template for researchers, ensuring a scientifically sound and efficient pathway to the characterization of novel and known flavonoid glycosides.

References

An In-Depth Technical Guide to the Biosynthesis of Flavonoid Glycosides in Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Andrographis paniculata, a cornerstone of traditional medicine in Asia, is a rich source of bioactive secondary metabolites, including diterpene lactones and a diverse array of flavonoid glycosides.[1][2][3] These flavonoids and their glycosylated derivatives are significant contributors to the plant's therapeutic properties, exhibiting antioxidant, anti-inflammatory, and antiviral activities.[1][2] Glycosylation, a critical modification step, enhances the stability, solubility, and bioavailability of flavonoid aglycones, thereby modulating their pharmacological effects.[4][2] This guide provides a comprehensive technical overview of the biosynthetic pathway of flavonoid glycosides in A. paniculata, from the initial phenylpropanoid precursors to the final glycosylated products. We will delve into the key enzymatic steps, the genetic underpinnings as revealed by transcriptomic studies, and the regulatory mechanisms governing this intricate pathway. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of these valuable compounds and the enzymes responsible for their synthesis, offering a robust framework for future research and drug development endeavors.

Introduction: The Significance of Flavonoid Glycosides in Andrographis paniculata

Andrographis paniculata (Burm. f.) Nees, of the Acanthaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[3][5] While much of the pharmacological attention has been focused on the diterpenoid lactone andrographolide, the plant's rich repertoire of flavonoids and their glycosides are increasingly recognized for their significant therapeutic potential.[6][1][7]

Flavonoids are a class of polyphenolic secondary metabolites synthesized by plants that share a common C6-C3-C6 backbone. In A. paniculata, these compounds are predominantly flavones, flavonols, and their dihydro derivatives.[6] The process of glycosylation, the enzymatic attachment of sugar moieties to the flavonoid aglycone, is a pivotal step in their biosynthesis. This modification can profoundly alter their physicochemical properties, leading to:

-

Increased Stability and Solubility: Glycosylation generally renders the lipophilic flavonoid aglycones more water-soluble and stable.[4][2]

-

Enhanced Bioavailability and Pharmacokinetics: The attached sugar can influence the absorption, distribution, metabolism, and excretion of the flavonoid in the body.

-

Modulated Bioactivity: Glycosylation can either activate, deactivate, or modify the biological activity of the parent flavonoid.

-

Subcellular Localization: The glycosyl moiety can act as a tag for transporting and storing the flavonoid glycoside within the plant cell, often in the vacuole.

Given the importance of these compounds, a thorough understanding of their biosynthetic pathway is paramount for the targeted metabolic engineering of A. paniculata to enhance the production of specific high-value flavonoid glycosides and for the synthesis of novel derivatives with improved therapeutic profiles.

The Core Biosynthetic Pathway: From Phenylalanine to Flavonoid Aglycones

The biosynthesis of flavonoid aglycones in Andrographis paniculata follows the well-established phenylpropanoid pathway, a metabolic route common to all higher plants.[8] This pathway converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, the central precursor for flavonoid synthesis. Transcriptomic analyses of A. paniculata have identified candidate genes encoding all the key enzymes in this pathway.[9]

The General Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial committed step, the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form 4-coumaroyl-CoA.

The Flavonoid-Specific Pathway

The synthesis of the characteristic C6-C3-C6 flavonoid skeleton begins with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from primary carbohydrate metabolism.

-

Chalcone Synthase (CHS): As the gatekeeper enzyme of flavonoid biosynthesis, CHS catalyzes the iterative condensation of three malonyl-CoA molecules with one molecule of 4-coumaroyl-CoA to produce naringenin chalcone.[10][11][12] This reaction forms the foundational C15 backbone of all flavonoids. The expression of CHS is often a key regulatory point in the pathway, induced by various developmental and environmental cues.[11][13]

-

Chalcone Isomerase (CHI): Naringenin chalcone is stereospecifically cyclized by CHI to form (2S)-naringenin, a flavanone.[14] This step establishes the heterocyclic C-ring characteristic of most flavonoids.

-

Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C3 position of naringenin to yield dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation patterns on the B-ring, which is a major determinant of flavonoid diversity and activity. F3'H hydroxylates naringenin and dihydrokaempferol to produce eriodictyol and dihydroquercetin, respectively.

-

Flavone Synthase (FNS) and Flavonol Synthase (FLS): These enzymes introduce a double bond between C2 and C3 of the C-ring to produce flavones and flavonols, respectively. FNS acts on flavanones (e.g., naringenin) to produce flavones (e.g., apigenin). FLS acts on dihydroflavonols (e.g., dihydrokaempferol) to produce flavonols (e.g., kaempferol).

The following diagram illustrates the core flavonoid biosynthesis pathway leading to the formation of key aglycones in A. paniculata.

Figure 1: Core flavonoid biosynthesis pathway in A. paniculata.

The Final Step: Glycosylation of Flavonoid Aglycones

The structural diversity and biological activity of flavonoids in A. paniculata are significantly expanded by glycosylation. This crucial final step is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs).

The Role of UDP-Glycosyltransferases (UGTs)

UGTs belong to the GT1 family of glycosyltransferases, which is the largest in the plant kingdom.[9] These enzymes transfer a sugar moiety, typically glucose from an activated UDP-sugar donor (e.g., UDP-glucose), to a specific hydroxyl group on the flavonoid aglycone. Plant UGTs possess a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor.[9]

Characterized Flavonoid Glycosyltransferases in A. paniculata

Research on A. paniculata has led to the identification and functional characterization of several flavonoid glycosyltransferases (ApUFGTs).[4][2][9][15] These studies have revealed important insights into the glycosylation patterns of flavonoids in this plant:

-

Substrate Promiscuity: The characterized ApUFGTs exhibit broad substrate specificity, with the ability to glycosylate various classes of flavonoids, including flavones, flavonols, and flavanones.[4][2][9]

-

Regioselectivity: A notable feature of the identified ApUFGTs is their preferential glycosylation of the 7-OH position on the A-ring of the flavonoid skeleton.[4][2][9]

-

Multi-site Glycosylation: Some ApUFGTs are capable of multi-site glycosylation on a single substrate molecule, further contributing to the diversity of flavonoid glycosides.[4][2][9]

The following diagram illustrates the final glycosylation step, highlighting the role of ApUFGTs.

Figure 2: Enzymatic glycosylation of a flavonoid aglycone by an A. paniculata UDP-glycosyltransferase (ApUFGT).

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoid glycosides is a tightly regulated process, primarily controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a complex network of transcription factors (TFs). In plants, the regulation of the late steps of the flavonoid pathway is often controlled by a ternary complex of TFs known as the MBW complex, comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families.[16]

While the specific MBW complex regulating flavonoid biosynthesis in A. paniculata has yet to be fully elucidated, studies on the regulation of andrographolide biosynthesis in this plant have identified WRKY transcription factors as key players.[17][18] It is highly probable that WRKY TFs, along with MYB and bHLH families, also play a crucial role in modulating the expression of flavonoid biosynthetic genes in response to developmental and environmental stimuli. Integrated transcriptome and metabolome analyses have begun to shed light on the transcriptional regulation of flavonoid metabolism in A. paniculata, providing a valuable resource for identifying candidate regulatory genes.[9]

Experimental Protocols for the Study of Flavonoid Glycosides in A. paniculata

A robust and validated set of experimental protocols is essential for the accurate study of flavonoid glycosides. This section provides detailed methodologies for their extraction, quantification, and the functional analysis of the key biosynthetic enzymes.

Protocol 1: Extraction and Quantification of Flavonoid Glycosides by HPLC

This protocol describes a widely used method for the extraction and quantitative analysis of flavonoid glycosides from A. paniculata plant material.

Objective: To extract and quantify the major flavonoid glycosides from dried leaf material of A. paniculata.

Methodology:

-

Sample Preparation:

-

Harvest fresh leaves of A. paniculata and dry them in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Accurately weigh 1.0 g of the powdered leaf material into a conical flask.

-

Add 25 mL of 70% (v/v) ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[18]

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with 25 mL of 70% ethanol each time.

-

Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Redissolve a known amount of the crude extract in methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of:

-

Solvent A: 0.1% phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm and 340 nm are commonly used for flavonoid detection.

-

Quantification: Prepare a series of standard solutions of known concentrations for the target flavonoid glycosides. Generate a calibration curve by plotting peak area against concentration. Quantify the flavonoid glycosides in the plant extract by comparing their peak areas to the calibration curve.

-

Self-Validation: The method's precision and accuracy should be validated by determining the intra- and inter-day variations, limits of detection (LOD) and quantification (LOQ), and recovery rates by spiking a known amount of standard into the sample matrix.[19]

Protocol 2: Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key flavonoid biosynthetic genes in different tissues of A. paniculata.

Objective: To quantify the relative transcript abundance of genes such as CHS, CHI, F3H, and a specific ApUFGT in leaf and root tissues.

Methodology:

-

RNA Extraction:

-

Harvest fresh leaf and root tissues from A. paniculata and immediately freeze them in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA from the frozen tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target genes (CHS, CHI, F3H, ApUFGT) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Causality and Validation: The choice of a stable reference gene is critical for accurate normalization. The stability of the chosen reference gene across the different tissues being compared should be experimentally validated. The specificity of the PCR amplification should be confirmed by a single peak in the melt curve analysis and by sequencing the PCR product.

Protocol 3: Heterologous Expression and Functional Characterization of an ApUFGT

This protocol describes the process of expressing a candidate ApUFGT gene in a heterologous host (e.g., E. coli) and assaying its enzymatic activity.

Objective: To confirm the function of a candidate ApUFGT gene by expressing the recombinant protein and testing its ability to glycosylate specific flavonoid aglycones.

Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate ApUFGT from A. paniculata cDNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag fusion).

-

Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation.

-

Verify the sequence of the cloned gene by Sanger sequencing.

-

-

Protein Expression and Purification:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Purify the recombinant His-tagged ApUFGT protein from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Analyze the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

The standard reaction mixture should contain: purified recombinant ApUFGT, a flavonoid aglycone substrate (e.g., quercetin, apigenin), the sugar donor UDP-glucose, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Analyze the reaction products by HPLC or LC-MS to identify the formation of the flavonoid glycoside.

-

-

Kinetic Analysis:

-

To determine the kinetic parameters (Km and Vmax) of the enzyme, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Analyze the data using Michaelis-Menten kinetics.

-

Expertise-Driven Choices: The choice of expression vector and host strain is crucial for obtaining soluble and active recombinant protein. The use of a His-tag simplifies the purification process. The reaction conditions for the enzyme assay (pH, temperature, incubation time) should be optimized for the specific ApUFGT being characterized.

Quantitative Data Summary

While comprehensive quantitative data for all flavonoid glycosides across different tissues and developmental stages of A. paniculata is still an active area of research, metabolomic studies have provided valuable insights into their relative abundance.

Table 1: Relative Abundance of Major Flavonoid Classes in Different Tissues of A. paniculata

| Plant Part | Diterpenoid Lactones | Flavonoids | Reference |

| Leaves | High | Moderate | [6] |

| Stems | Moderate | High | [6] |

| Roots | Low | High | [6] |

Note: This table represents a qualitative summary of findings from metabolomic studies. Actual concentrations can vary depending on genetic and environmental factors.

Conclusion and Future Perspectives

The biosynthesis of flavonoid glycosides in Andrographis paniculata is a complex and highly regulated process that is central to the plant's medicinal properties. This guide has provided a detailed overview of the pathway, from the initial phenylpropanoid precursors to the final glycosylated products, supported by evidence from transcriptomic and biochemical studies. The provided experimental protocols offer a practical framework for researchers to further investigate this fascinating area.

Future research should focus on:

-

Functional Characterization of all Pathway Enzymes: While the candidate genes have been identified, the detailed biochemical characterization of each enzyme in the pathway will provide a more complete understanding of the flux and regulation of flavonoid biosynthesis in A. paniculata.

-

Elucidation of the Transcriptional Regulatory Network: Identifying the specific MYB, bHLH, and other transcription factors that regulate the flavonoid pathway will be key to developing strategies for metabolic engineering.

-

Metabolic Engineering for Enhanced Production: With a comprehensive understanding of the biosynthetic and regulatory mechanisms, it will be possible to genetically modify A. paniculata or use synthetic biology approaches in microbial hosts to overproduce specific high-value flavonoid glycosides for pharmaceutical applications.

By continuing to unravel the complexities of flavonoid glycoside biosynthesis in Andrographis paniculata, we can unlock the full therapeutic potential of this remarkable medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Andrographolide, diterpenoid constituent of Andrographis paniculata: Review on botany, phytochemistry, molecular docking analysis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids of Andrographis paniculata regulate hepatitis B virus replication and hepatocellular carcinoma progression: evidence from computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 9. Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Industrial Crop Andrographis paniculate and Its Antiviral Medicinal Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 11. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chalcone synthase is ubiquitinated and degraded via interactions with a RING-H2 protein in petals of Paeonia ‘He Xie’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chalcone synthase and its functions in plant resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chalcone isomerase family and fold: No longer unique to plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Genomic Characterization of WRKY Transcription Factors Related to Andrographolide Biosynthesis in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomic Characterization of WRKY Transcription Factors Related to Andrographolide Biosynthesis in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Flavonoid of Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the flavonoid glycoside 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This document delves into the chemical identity, natural sourcing, biosynthetic origins, and significant biological activities of this compound. Furthermore, it offers detailed experimental protocols for its isolation, purification, and characterization, underpinned by established scientific literature.

Section 1: Chemical Identity and Nomenclature

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a flavone backbone with hydroxyl and methoxy functional groups, and a glucose molecule attached at the 8-position via an O-glycosidic bond. This glycosylation significantly influences its solubility and bioavailability.

While the systematic name provides a precise structural description, this compound is also known by several synonyms and unique identifiers crucial for database searches and procurement.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| Systematic Name | This compound |

| Synonym | 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1] |

| CAS Number | 710952-13-9[1][2][3][4][5] |

| Molecular Formula | C22H22O11[1][2][3][4] |

| Molecular Weight | 462.40 g/mol [2][4] |

| Natural Source | Andrographis paniculata[2][6][7] |

Section 2: Biosynthesis

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate serves as a key precursor for flavonoid biosynthesis.

The formation of the flavanone core is catalyzed by chalcone synthase and chalcone isomerase. Subsequent modifications, including hydroxylation, methylation, and glycosylation, are carried out by specific enzymes to yield the final product. The precise sequence of these modifications can vary between plant species.

Caption: Putative biosynthetic pathway of this compound.

Section 3: Biological Activities and Mechanisms of Action

Flavonoids as a class are well-recognized for their diverse pharmacological effects, and this compound is anticipated to share these properties. The primary reported activities for structurally similar flavonoids include antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant properties of flavonoids are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid rings can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Flavonoids can exert anti-inflammatory effects through the modulation of key signaling pathways. This includes the inhibition of pro-inflammatory enzymes and cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response and are often targeted by flavonoids.

Anticancer Activity

The anticancer potential of flavonoids is an area of intense research. Their mechanisms of action are multifaceted and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). While specific studies on this compound are limited, related trihydroxyflavones have demonstrated anticancer activity against various cancer cell lines.

Caption: Potential mechanisms of action for this compound.

Section 4: Experimental Protocols

The following protocols provide a generalized framework for the extraction, isolation, and characterization of this compound from its natural source, Andrographis paniculata.

Extraction and Isolation Workflow

Caption: Generalized workflow for the extraction and isolation of the target compound.

Step-by-Step Methodology

Step 1: Plant Material Preparation and Extraction

-

Obtain dried aerial parts of Andrographis paniculata.

-

Grind the plant material into a fine powder to increase the surface area for extraction.

-

Macerate the powdered plant material in 95% ethanol or methanol at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Fractionation by Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 3: Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel or Sephadex LH-20 as the stationary phase.

-

Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the target compound.

-

Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV detector at ~280 nm.

-

The retention time and UV spectrum can be compared to a reference standard for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information, confirming the identity of the flavone core, the positions of the substituents, and the nature and attachment point of the glucose moiety.

3. Mass Spectrometry (MS)

-

Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the exact mass of the molecule, further confirming its molecular formula.

Section 5: Conclusion

This compound is a flavonoid glycoside with significant potential for further investigation in the fields of pharmacology and drug development. Its presence in the medicinally important plant Andrographis paniculata suggests a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature, biosynthesis, and biological activities, along with practical methodologies for its study. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unina.it [iris.unina.it]

- 4. echemi.com [echemi.com]

- 5. CAS#:710952-13-9 | this compound | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: Properties, Analysis, and Biological Potential

This technical guide provides a comprehensive overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into the compound's physicochemical properties, spectroscopic characterization, isolation methodologies, and putative biological activities, offering a foundational resource for scientific investigation.

Introduction

This compound is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. The subject of this guide belongs to the flavone subclass, characterized by a C6-C3-C6 backbone. The glycosidic linkage at the C-8 position with a glucose moiety generally increases its solubility in polar solvents compared to its aglycone counterpart. This compound has been identified in medicinal plants, notably from the herbs of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] The presence of multiple hydroxyl groups, a methoxy group, and a glycosidic linkage suggests a complex chemical profile and a potential for diverse biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and for interpreting its biological activity. While experimental data for some properties are limited, a combination of available data and predicted values provides a solid foundation for research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H22O11 | [2][3][4] |

| Molecular Weight | 462.40 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | [5] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| Boiling Point | 821.9 ± 65.0 °C at 760 mmHg (Predicted) | [2][3] |

| Flash Point | 288.1 ± 27.8 °C (Predicted) | [2] |

| pKa | 6.41 ± 0.40 (Predicted) | |

| LogP (XLogP3) | -1.11 | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |

| Storage | Store at 2°C - 8°C | [3] |

The low predicted LogP value indicates a hydrophilic nature, which is consistent with the presence of multiple hydroxyl groups and a glucose moiety. This hydrophilicity is a critical factor influencing its pharmacokinetic properties, such as absorption and distribution.

Spectroscopic Characterization

UV-Vis Spectroscopy

Flavones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring). The substitution pattern on the aromatic rings influences the position and intensity of these bands. For this compound, the presence of hydroxyl and methoxy groups is expected to cause bathochromic (red) shifts in these absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of flavonoid glycosides.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the A and B rings, a singlet for the methoxy group protons, and a series of signals for the glucose moiety, including an anomeric proton signal. The coupling patterns of the aromatic protons would help determine their positions on the rings.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all 22 carbons in the molecule. The chemical shifts of the carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), and the carbons bearing hydroxyl, methoxy, and glycosidic linkages are diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural elucidation. For flavonoid glycosides, electrospray ionization (ESI) is a commonly used technique. The fragmentation pattern would likely show the loss of the glucose moiety (a neutral loss of 162 Da), leading to a fragment corresponding to the aglycone. Further fragmentation of the aglycone would provide information about the structure of the flavonoid core.

Isolation and Purification

This compound is naturally found in Andrographis paniculata.[1] The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, which can be adapted and optimized for this specific compound.

Experimental Protocol: Generalized Isolation of Flavonoid Glycosides

-

Plant Material Preparation:

-

Obtain dried aerial parts of Andrographis paniculata.

-

Grind the plant material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with intermittent shaking.

-

Filter the extract through a fine cloth and then filter paper to remove solid plant debris.

-

Repeat the extraction process two to three more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

First, partition with n-hexane to remove non-polar compounds like lipids and chlorophylls.

-

Next, partition the aqueous layer with ethyl acetate. Flavonoid glycosides are often enriched in this fraction.

-

Finally, partition the remaining aqueous layer with n-butanol to recover more polar glycosides.

-

-

Evaporate the solvent from each fraction to yield the respective extracts.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction (or the fraction showing the highest concentration of the target compound by TLC or HPLC analysis) to column chromatography.

-

A silica gel column is commonly used. The column is eluted with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.

-

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Potential Applications

While specific studies on this compound are limited, the biological activities of structurally related trihydroxyflavones and methoxyflavones have been extensively investigated. These studies provide a strong basis for predicting the potential therapeutic applications of this compound.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2] The presence of multiple hydroxyl groups on the flavonoid skeleton of this compound suggests that it may possess significant antioxidant potential. The antioxidant mechanism of flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it.

Anti-inflammatory Activity

Many flavonoids exhibit potent anti-inflammatory effects. Their mechanisms of action are multifaceted and include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of prostaglandins and leukotrienes. Flavonoids can also modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

Caption: Putative anti-inflammatory mechanism of action.

Anticancer Activity

Flavonoids have been extensively studied for their potential as anticancer agents. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[7] Methoxyflavones, in particular, have shown promising anticancer activities.[8] The structural features of this compound make it a candidate for investigation in cancer research.

Conclusion

This compound is a flavonoid glycoside with a chemical structure that suggests a range of interesting biological activities. While there is a need for more extensive experimental data on its specific physicochemical properties and biological effects, this guide provides a solid foundation for researchers and drug development professionals. The information presented herein, based on available data and established principles of flavonoid chemistry and biology, should facilitate further investigation into the therapeutic potential of this natural product. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to fully elucidate the mechanisms underlying its biological activities.

References